molecular formula C17H20O8 B600145 D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate CAS No. 10300-21-7

D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate

Cat. No.: B600145
CAS No.: 10300-21-7
M. Wt: 352.339
InChI Key: UTVQSHZMJQVVST-CUQMJCILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate: is a chemical compound with the molecular formula C₁₇H₂₀O₈ and a molecular weight of 352.34 g/mol . This compound is a derivative of D-ribofuranose, a sugar molecule, and is modified with methyl, acetate, and benzoate groups. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate is primarily related to its role as a nucleoside analog. It can mimic natural nucleosides and interfere with nucleic acid synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in DNA and RNA synthesis, leading to the incorporation of faulty nucleotides and subsequent cell death .

Comparison with Similar Compounds

Uniqueness: D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate is unique due to its specific combination of methyl, acetate, and benzoate groups. This unique structure allows it to serve as a versatile intermediate in organic synthesis and a valuable tool in biochemical research .

Properties

IUPAC Name

[(2R,3R,4R)-4,5-diacetyloxy-3-methoxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O8/c1-10(18)23-15-14(21-3)13(25-17(15)24-11(2)19)9-22-16(20)12-7-5-4-6-8-12/h4-8,13-15,17H,9H2,1-3H3/t13-,14-,15-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKMEYBOQBQROJ-BOEXNKMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.